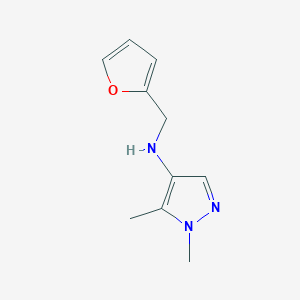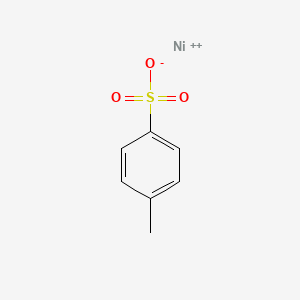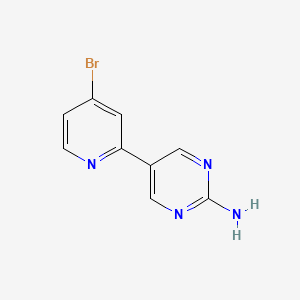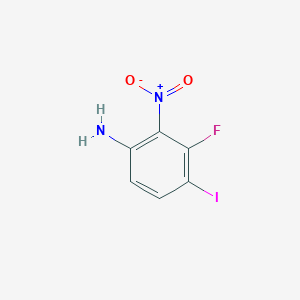![molecular formula C9H9ClN2O2 B11727505 N'-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11727505.png)
N'-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C9H9ClN2O2. It is a type of Schiff base hydrazone, which is known for its ability to form stable complexes with transition metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and methoxycarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.
Industry: Potential use in the synthesis of other chemical compounds and materials
Mécanisme D'action
The mechanism of action of N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the Schiff base moiety, which can coordinate with metal ions through nitrogen and oxygen atoms. The compound’s biological activity, such as antimicrobial and antioxidant effects, is believed to be related to its ability to interact with cellular components and disrupt normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(2-Chloroquinolin-3-yl)methylidene]-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide
Uniqueness
N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide is unique due to its specific structural features, such as the presence of the 2-chlorophenyl group and the methoxycarbohydrazide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H9ClN2O2 |
|---|---|
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
methyl N-[(2-chlorophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C9H9ClN2O2/c1-14-9(13)12-11-6-7-4-2-3-5-8(7)10/h2-6H,1H3,(H,12,13) |
Clé InChI |
CRQYZVSUKGORJG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NN=CC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11727431.png)
![2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11727435.png)
![2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide](/img/structure/B11727441.png)

![N'-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727452.png)
![{[(2-Aminophenyl)carbonyl]amino}acetate](/img/structure/B11727463.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727472.png)






